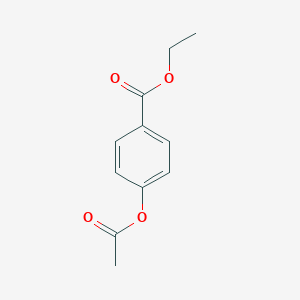

Ethyl p-acetoxybenzoate

Description

Definitional Nomenclature and Isomeric Considerations within Benzoate (B1203000) Ester Chemistry

The systematic name for Ethyl p-acetoxybenzoate, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 4-acetyloxybenzoate . nih.gov It is also known by several synonyms, including 4-(ethoxycarbonyl)phenyl acetate (B1210297), ethyl 4-acetoxybenzoate, and 4-acetoxy-benzoic acid ethyl ester. nih.govlookchem.comchemspider.com These names all describe the same molecular structure: a benzene (B151609) ring substituted with an ethyl ester group and an acetate group at opposite ends (positions 1 and 4).

In the context of benzoate ester chemistry, this compound is one of three positional isomers, which differ in the substitution pattern on the benzene ring. The other two isomers are:

Ethyl o-acetoxybenzoate (ethyl 2-acetyloxybenzoate) : The ortho isomer, where the functional groups are adjacent. guidechem.comcas.org

Ethyl m-acetoxybenzoate (ethyl 3-acetyloxybenzoate) : The meta isomer, with one carbon separating the functional groups.

These isomers possess the same molecular formula (C11H12O4) and molecular weight but exhibit different physical and chemical properties due to the varied spatial arrangement of the ester and acetoxy groups. guidechem.com

Table 1: Identifiers and Physical Properties of this compound

| Identifier/Property | Value |

|---|---|

| IUPAC Name | ethyl 4-acetyloxybenzoate nih.gov |

| CAS Number | 13031-45-3 nih.govchemicalbook.com |

| Molecular Formula | C11H12O4 nih.govlookchem.comchemicalbook.com |

| Molecular Weight | 208.21 g/mol nih.govchemicalbook.com |

| Boiling Point | 302.7°C at 760 mmHg lookchem.comchemsrc.com |

| Density | 1.147 g/cm³ lookchem.comchemsrc.com |

| Melting Point | 30-32°C orgsyn.org |

| Refractive Index | 1.506 lookchem.com |

Historical Evolution of Research on Acetoxybenzoate Esters

Direct historical accounts focusing solely on the broad class of acetoxybenzoate esters are not extensively documented. However, the evolution of their research is intrinsically linked to the study of their parent compounds, namely p-hydroxybenzoic acid esters (parabens) and acetylsalicylic acid (aspirin).

Research into parabens, such as Ethyl p-hydroxybenzoate (ethylparaben), gained prominence in the early 20th century for their effective antimicrobial and preservative properties. wikipedia.orgatamanchemicals.com The esterification of p-hydroxybenzoic acid was a key area of study to modify its properties for various applications. atamanchemicals.com

Concurrently, the chemistry of acetylsalicylic acid, an ortho-acetoxybenzoic acid, has been a cornerstone of medicinal chemistry since the late 19th century. The acetylation of salicylic (B10762653) acid to produce aspirin (B1665792) was a landmark achievement that spurred vast research into the modification of benzoic acid derivatives to enhance or alter their chemical function.

The synthesis and investigation of this compound and its isomers emerged from this foundational knowledge. Chemists applied established reactions, such as the esterification of 4-hydroxybenzoic acid followed by acetylation, to create these compounds for use as intermediates in organic synthesis. lookchem.com Their development was not driven by a direct application but rather by their utility as protected derivatives or building blocks for more complex molecules.

Contemporary Significance and Strategic Research Trajectories of this compound

The contemporary significance of this compound lies almost exclusively in its role as a precursor and intermediate in organic synthesis. It is commonly prepared by the acetylation of Ethyl 4-hydroxybenzoate (B8730719) (ethylparaben) with acetic anhydride (B1165640). lookchem.com This reaction effectively protects the phenolic hydroxyl group, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl function. The acetoxy group can then be easily removed through hydrolysis to regenerate the hydroxyl group when needed.

Current research trajectories involving this compound include:

Synthesis of Complex Molecules : this compound serves as a starting material or intermediate in multi-step syntheses. For example, its parent compound, ethyl 4-hydroxybenzoate, is used to synthesize novel organogelators, which have potential applications in oil spill remediation. mdpi.com The protection of the hydroxyl group as an acetoxy ester is a standard strategy in such synthetic pathways.

Polymer and Materials Science : Derivatives of p-hydroxybenzoic acid are used in the synthesis of polymers. atamanchemicals.com this compound can function as a monomer or a precursor to monomers for specialty polymers where controlled functionality is required.

The research focus is not on the direct biological or material properties of this compound itself, but on its utility in constructing more elaborate chemical architectures.

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Data Availability |

|---|---|

| ¹³C NMR Spectroscopy | Data available in spectral databases nih.gov |

| Mass Spectrometry (GC-MS) | Data available in spectral databases nih.gov |

| Infrared (IR) Spectroscopy | Data available in spectral databases nih.gov |

Structure

2D Structure

Properties

CAS No. |

13031-45-3 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 4-acetyloxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-4-6-10(7-5-9)15-8(2)12/h4-7H,3H2,1-2H3 |

InChI Key |

ACGYGMKFCVDVHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

Synonyms |

Ethyl-4-acetoxybenzoate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl P Acetoxybenzoate and Its Analogues

Esterification Reactions Employing Trialkyloxonium Salt Reagents

The esterification of carboxylic acids using trialkyloxonium salts represents a powerful method for the synthesis of esters under mild conditions. This approach is particularly useful for substrates that may be sensitive to the harsh conditions of traditional Fischer esterification. The synthesis of ethyl p-acetoxybenzoate from 4-acetoxybenzoic acid using triethyloxonium (B8711484) tetrafluoroborate (B81430) serves as a prime example of this methodology.

Optimization of Reaction Conditions and Solvent Systems (e.g., dichloromethane)

The choice of solvent and reaction conditions is critical for the successful synthesis of this compound using trialkyloxonium salts. Dichloromethane is a commonly employed solvent for this reaction, and it is recommended to be dried before use, for instance, by distillation from phosphorus pentoxide, to ensure optimal reaction outcomes. The reaction is typically conducted at room temperature over a period of 16 to 24 hours.

The following table summarizes the optimized reaction conditions for the synthesis of this compound.

| Parameter | Condition | Source |

| Solvent | Dichloromethane | |

| Temperature | Room Temperature | |

| Reaction Time | 16-24 hours |

Catalytic Approaches and Reagent Stoichiometry (e.g., diisopropylethylamine)

In the synthesis of this compound using triethyloxonium tetrafluoroborate, diisopropylethylamine is introduced to the reaction mixture. While not a catalyst in the traditional sense, it acts as a non-nucleophilic base to neutralize the tetrafluoroboric acid formed during the reaction, thus driving the equilibrium towards the product.

Regarding reagent stoichiometry, a slight excess of the trialkyloxonium salt and the base relative to the carboxylic acid has been shown to improve yields. Specifically, a 10% molar excess of the oxonium salt concerning the carboxylic acid can lead to slightly higher yields compared to using equimolar quantities.

| Reagent | Stoichiometric Ratio (relative to 4-acetoxybenzoic acid) | Source |

| Triethyloxonium tetrafluoroborate | 1.1 equivalents | |

| Diisopropylethylamine | 1.1 equivalents |

Yield Enhancement Strategies and Purity Assessment in Synthesis

To maximize the yield and ensure the purity of the synthesized this compound, a specific work-up and purification procedure is followed. The reaction mixture is first subjected to a series of extractions. This involves washing with 1 N hydrochloric acid, 1 N potassium hydrogen carbonate solution, and finally with a saturated aqueous solution of sodium chloride. The organic layer is then dried over sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.

Purification of the crude product is achieved through bulb-to-bulb distillation at approximately 140°C under a vacuum of 5 mm Hg. This method has been reported to yield this compound as a colorless, viscous liquid with yields ranging from 85% to 95%. Purity can be further assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Synthetic Routes to p-Acetoxybenzoate Esters

Beyond the use of trialkyloxonium salts, other synthetic strategies can be employed to produce this compound and its analogues. These routes include the derivatization from 4-acetoxybenzoic acid precursors and the acetylation of hydroxybenzoic esters.

Derivatization from 4-Acetoxybenzoic Acid Precursors

The direct esterification of 4-acetoxybenzoic acid is a primary route to obtaining this compound. The precursor, 4-acetoxybenzoic acid, can be synthesized from 4-hydroxybenzoic acid and acetic anhydride (B1165640). This acetylation is often catalyzed by a small amount of concentrated sulfuric acid. The crude 4-acetoxybenzoic acid can be purified by stirring with chloroform (B151607) and filtering out any insoluble residues. Once the pure 4-acetoxybenzoic acid is obtained, it can be esterified to this compound through various methods, including the aforementioned reaction with triethyloxonium tetrafluoroborate.

Analogous Acetylation of Hydroxybenzoic Esters

An alternative pathway to p-acetoxybenzoate esters involves the acetylation of the corresponding hydroxybenzoic esters. For the synthesis of this compound, this would entail the acetylation of ethyl p-hydroxybenzoate. This reaction is analogous to the synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid, where an acetylating agent such as acetic anhydride is used in the presence of an acid catalyst.

The starting material, ethyl p-hydroxybenzoate, can be synthesized through the esterification of p-hydroxybenzoic acid with ethanol (B145695). Various catalysts can be employed for this esterification, including modified metal oxide solid superacids, neodymium sesquioxide, and Waugh structure polyoxometalates, with reported high yields.

The following table outlines the general steps for the synthesis of this compound via this alternative route.

| Step | Reaction | Key Reagents |

| 1 | Esterification | p-Hydroxybenzoic acid, Ethanol, Catalyst (e.g., solid superacid) |

| 2 | Acetylation | Ethyl p-hydroxybenzoate, Acetic anhydride, Acid catalyst |

Mechanistic Investigations of Esterification Pathways (e.g., trialkyloxonium salt mechanisms)

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. While traditional methods like Fischer esterification, which employs an acid catalyst and an excess of alcohol, are common, alternative pathways offer advantages under specific conditions, such as in the presence of sensitive functional groups. masterorganicchemistry.com One such advanced methodology involves the use of trialkyloxonium salts, like triethyloxonium tetrafluoroborate ([(CH₃CH₂)₃O]⁺[BF₄]⁻), also known as Meerwein's reagent. wikipedia.org This method is particularly effective for the esterification of carboxylic acids under neutral or non-acidic conditions. wikipedia.org

The mechanism of esterification using trialkyloxonium salts is distinct from acid-catalyzed pathways. Trialkyloxonium salts are powerful alkylating agents. wikipedia.org In this context, the carboxylic acid, in this case, 4-acetoxybenzoic acid, acts as a nucleophile. The reaction is typically carried out in an inert solvent, such as dichloromethane. orgsyn.org

The key mechanistic steps are as follows:

Nucleophilic Attack: The carboxylate group of 4-acetoxybenzoic acid attacks the electrophilic ethyl group of the triethyloxonium salt.

Alkylation: This results in the formation of the ethyl ester (this compound) and diethyl ether as a byproduct. The tetrafluoroborate anion acts as a non-nucleophilic counter-ion. wikipedia.org

Proton Transfer: If the carboxylic acid is not deprotonated initially, a proton transfer step occurs, leading to the formation of tetrafluoroboric acid (HBF₄). wikipedia.org To facilitate the reaction, a non-nucleophilic base, such as diisopropylethylamine, can be added to neutralize the acid generated and drive the reaction to completion. orgsyn.org

This method is advantageous as it often proceeds rapidly and avoids the harsh acidic conditions that can lead to side reactions or degradation of sensitive molecules. orgsyn.org For instance, the esterification of 4-acetoxybenzoic acid to ethyl 4-acetoxybenzoate using triethyloxonium tetrafluoroborate can be completed in as little as 30 minutes with high yields. orgsyn.org

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Trialkyloxonium Salt Esterification | 4-Acetoxybenzoic acid, Triethyloxonium tetrafluoroborate, Dichloromethane, Diisopropylethylamine | Room temperature, 0.5 - 24 hours | Mild conditions, rapid reaction, high purity of product. | orgsyn.org |

| Fischer Esterification (General) | Carboxylic acid, excess alcohol (e.g., ethanol) | Acid catalyst (e.g., H₂SO₄), typically requires heating (reflux) | Inexpensive reagents, suitable for large-scale synthesis. | masterorganicchemistry.com |

Design and Synthesis of Structured Derivatives for Specific Research Endeavors

This compound and its precursor, ethyl p-hydroxybenzoate, serve as versatile starting materials for the design and synthesis of more complex, structured derivatives tailored for specific research applications. These applications range from materials science to medicinal chemistry, leveraging the core phenyl ester structure for the development of molecules with desired properties.

One significant area of research is in the field of liquid crystals . The rigid core of the p-hydroxybenzoate unit is a common feature in mesogenic (liquid crystal-forming) molecules. By attaching long alkyl or alkoxy chains to the phenolic oxygen of ethyl p-hydroxybenzoate, researchers can synthesize series of compounds that exhibit liquid crystalline phases. hartleygroup.org For example, the synthesis of p-alkoxybenzoic acids, which can be further esterified, allows for the systematic study of how the length of the alkoxy chain influences the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. hartleygroup.orgresearchgate.net These materials are crucial for the development of display technologies and other electro-optical devices.

In another application, derivatives of ethyl p-hydroxybenzoate are synthesized for their potential in environmental remediation . For instance, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was synthesized from ethyl 4-hydroxybenzoate (B8730719) through a Williamson etherification. mdpi.com This molecule was specifically designed to act as a gelator for oil and fuels, indicating its potential use in containing and remediating oil spills. mdpi.com The long undecyl chain with an amide group provides the necessary intermolecular interactions for self-assembly into a gel network.

Furthermore, the core structure is utilized in the synthesis of biologically active compounds . In the search for new therapeutic agents, derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid have been synthesized. The ethyl ester of this compound, a more complex derivative, was found to exhibit potent analgesic and anti-inflammatory effects in pharmacological studies. mdpi.com The synthesis of such derivatives often involves multi-step reaction sequences starting from simpler building blocks related to the benzoate (B1203000) structure.

| Derivative Name | Precursor | Synthetic Approach | Research Endeavor | Reference |

|---|---|---|---|---|

| p-Alkoxybenzoic acids/esters | p-Hydroxybenzoic acid | Microwave-assisted nucleophilic substitution | Development and study of liquid crystals for materials science. | hartleygroup.org |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Ethyl 4-hydroxybenzoate | Williamson etherification | Potential gelator for oil/fuel-spill remediation. | mdpi.com |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate | 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid sodium salt | Alkylation with iodoethane | Investigation of analgesic and anti-inflammatory properties for medicinal chemistry. | mdpi.com |

| Ethyl 7-hydroxycoumarin-3-carboxylate derivatives | Ethyl 7-hydroxycoumarin-3-carboxylate | Esterification with alkoxybenzoic acids | Study of liquid crystalline properties. | researchgate.net |

Chemical Reactivity, Transformation, and Mechanistic Studies of Ethyl P Acetoxybenzoate

Hydrolytic Processes and Ester Cleavage Mechanisms

The cleavage of ester linkages, or hydrolysis, is a fundamental reaction for compounds like ethyl p-acetoxybenzoate. This process can be initiated under acidic or basic conditions, or with specific chemical reagents, leading to the breaking of either the ethyl ester or the acetyl ester bond.

Under basic conditions, such as boiling with aqueous sodium hydroxide (B78521), both ester groups can be hydrolyzed. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. pressbooks.pubfao.org This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (ethoxide or phenoxide) as a leaving group and forming a carboxylic acid, which is subsequently deprotonated in the basic medium. pressbooks.pub

Acid-catalyzed hydrolysis proceeds via a different mechanism. The carbonyl oxygen of the ester is first protonated by an acid catalyst, such as hydrochloric or sulfuric acid, which makes the carbonyl carbon more electrophilic. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Following a series of proton transfers, the alcohol or phenol (B47542) is eliminated, regenerating the acid catalyst. libretexts.org

Chemoselective cleavage, where one ester group is targeted in the presence of the other, is of significant interest. For instance, methods have been developed for the selective deprotection of alkyl carboxylates in the presence of aryl esters. One such method employs aluminum powder and iodine in anhydrous acetonitrile, which can readily cleave typical alkyl carboxylates while leaving aryl esters, like the benzoate (B1203000) portion, intact under certain conditions. sci-hub.se Studies on related acetoxybenzoates have demonstrated that the acetoxy group can be selectively cleaved. For example, methyl 4-acetoxybenzoate can be deacetylated using reagents like ammonium (B1175870) acetate (B1210297) or silica-supported toluenesulfonic acid. sci-hub.se

Transesterification Reactions and Regioselective Transformations

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this could involve the exchange of the ethyl group or the acetyl group. These reactions are often catalyzed and can exhibit high regioselectivity, particularly when enzymes are used.

Enzymes, particularly lipases, have proven to be highly effective catalysts for the selective deacylation of polyacylated phenolic compounds. In a key study, Candida cylindracea lipase (B570770) (CCL) was used to catalyze the deacetylation of various methyl and ethyl acetoxybenzoates in diisopropyl ether. iupac.org This process exclusively targets the phenolic acetoxy group, leaving the aromatic acid's ethyl ester group untouched, yielding the corresponding hydroxybenzoate. iupac.orgresearchgate.net For ethyl 4-acetoxybenzoate, the reaction with CCL resulted in the formation of ethyl 4-hydroxybenzoate (B8730719) with a high yield of 97% after 14 hours. iupac.org This demonstrates the remarkable chemoselectivity of the enzyme, favoring the hydrolysis of the acetyl ester over the ethyl ester. Similarly, baker's yeast has been shown to catalyze the chemoselective hydrolysis of aliphatic esters in p-acetoxybenzoates. researchgate.net

| Substrate | Product(s) | Yield (%) | Reaction Time (hrs) |

| Ethyl 4-acetoxybenzoate | Ethyl 4-hydroxybenzoate | 97 | 14 |

| Ethyl 2-acetoxybenzoate | Ethyl 2-hydroxybenzoate | 94 | 48 |

| Ethyl 2,4-diacetoxybenzoate | Ethyl 2-acetoxy-4-hydroxybenzoate & Ethyl 2,4-dihydroxybenzoate | 42 & 52 | 18 |

| Ethyl 3,5-diacetoxybenzoate | Ethyl 3-acetoxy-5-hydroxybenzoate & Ethyl 3,5-dihydroxybenzoate | 25 & 68 | 3 |

Table 1: Deacetylation reactions on various ethyl acetoxybenzoates catalyzed by Candida cylindracea lipase (CCL) in diisopropyl ether at 28-30°C. Data sourced from iupac.org.

The regioselectivity of lipase-catalyzed reactions is further highlighted in substrates with multiple acetoxy groups. When ethyl 2,4-diacetoxybenzoate was treated with Candida cylindracea lipase, there was a clear preference for the deacetylation of the acetoxy group at the para-position (position 4). iupac.org This resulted in the formation of ethyl 2-acetoxy-4-hydroxybenzoate and the fully deacetylated ethyl 2,4-dihydroxybenzoate. iupac.org This preference indicates that the enzyme's active site can distinguish between the two electronically and sterically different acetoxy groups on the same aromatic ring. In contrast, for ethyl 3,5-diacetoxybenzoate, where the two acetoxy groups are chemically equivalent, deacetylation appears to proceed with less selectivity, leading to a mixture of the mono-deacetylated and di-deacetylated products. iupac.org

The high regioselectivity observed in lipase-catalyzed deacetylations of phenolic compounds has led to mechanistic proposals. One hypothesis suggests the formation of a Schiff's base complex between the enzyme and the substrate. iupac.org However, since esters are not known to readily form Schiff bases, this mechanism is considered less likely for substrates like this compound. An alternative and more widely accepted mechanism for lipase catalysis involves an acyl-enzyme intermediate. pressbooks.pub In this process, a serine residue in the lipase's active site acts as a nucleophile, attacking the carbonyl carbon of the substrate's acetyl group. This forms a tetrahedral intermediate which then collapses, releasing the phenolate (B1203915) portion of the substrate and forming an acetyl-enzyme complex. This intermediate then reacts with a nucleophile (in this case, likely trace water in the organic solvent) to regenerate the active enzyme and release acetic acid. The observed regioselectivity is attributed to the specific fit and orientation of the substrate within the enzyme's active site, which makes the para-acetoxy group more accessible to the catalytic serine residue than the ortho-acetoxy group. iupac.org

Photochemical Rearrangements and Cleavage Reactions (in relation to related acetoxybenzoic acids/esters for comparative studies)

The photochemistry of aryl esters often involves the Photo-Fries rearrangement, a process that converts an aryl ester into a mixture of ortho- and para-hydroxyaryl ketones upon irradiation with ultraviolet light. barbatti.org This reaction is thought to proceed through the formation of a radical pair within a solvent cage. careerchem.com Theoretical models suggest the involvement of three electronic states: an initial light-absorbing ππ* state, a pre-dissociative nπ* state, and a dissociative πσ* state along which the ester bond cleaves. barbatti.org

However, comparative studies on acetoxybenzoic acids, which are structurally related to this compound, reveal a different photochemical behavior. The irradiation of acetylsalicylic acid (o-acetoxybenzoic acid), as well as m- and p-acetoxybenzoic acid, in ethanol (B145695) does not lead to Photo-Fries rearrangement products. rsc.org Instead, a simple photochemical hydrolysis occurs, cleaving the acetyl group to yield the corresponding salicylic (B10762653) acid or hydroxybenzoic acid. rsc.org This deviation is likely due to the influence of the carboxylic acid group, which alters the electronic properties and excited-state reactivity of the molecule. rsc.org When acetylsalicylic acid was irradiated in acetic acid, a novel photochemical cleavage of the carboxyl group was observed, yielding benzoic acid. rsc.org These findings suggest that this compound, upon irradiation, is more likely to undergo photochemical cleavage of the C-O ester bond rather than a classic Photo-Fries rearrangement.

Influence of Aromatic Substitution and Functional Groups on Reactivity

The position and nature of substituents on the benzene (B151609) ring significantly influence the reactivity of this compound and its isomers. In enzyme-catalyzed deacetylation, the position of the acetoxy group is critical. As shown in the data from Candida cylindracea lipase-catalyzed reactions (see Table 1), the deacetylation of ethyl 2-acetoxybenzoate is considerably slower (94% yield in 48 hours) than that of ethyl 4-acetoxybenzoate (97% yield in 14 hours). iupac.org This suggests that the ortho-position is more sterically hindered within the enzyme's active site compared to the para-position.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl P Acetoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

This section would have detailed the chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) for each unique proton in the ethyl p-acetoxybenzoate molecule. This analysis is crucial for confirming the connectivity of protons within the ethyl group and their positions on the aromatic ring. However, no reliable experimental ¹H NMR spectrum could be located.

Carbon-13 (¹³C) NMR Chemical Shift Elucidation

Similarly, the ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The elucidation of these chemical shifts is vital for confirming the carbon framework, including the carbonyl carbons of the ester and acetate (B1210297) groups, the aromatic carbons, and the carbons of the ethyl substituent. This experimental data appears to be unavailable in the public domain.

Application of 2D NMR Techniques for Comprehensive Structural Confirmation

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and provide unambiguous confirmation of the molecular structure. Literature detailing the application of these techniques for this compound was not found.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

GC-MS analysis would reveal the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Furthermore, the fragmentation pattern provides a fingerprint of the molecule, showing characteristic losses of fragments that help to piece together the structure. Specific fragmentation data for this compound is not currently available.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₁₁H₁₂O₄). While the theoretical exact mass can be calculated, experimental HRMS data for this compound was not found to confirm it.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the spectrum is characterized by the distinct absorptions of its ester and aromatic components.

The FTIR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational motions of its constituent bonds. The molecule contains two carbonyl (C=O) groups—one from the ethyl ester and one from the acetate group—which are expected to have slightly different stretching frequencies. The aromatic ring and the C-O bonds of the ester and ether linkages also produce strong, identifiable peaks.

The presence of conjugation between the benzene (B151609) ring and the ester's carbonyl group typically lowers the C=O stretching frequency compared to a saturated aliphatic ester. chemspider.comnih.gov Aromatic esters generally exhibit a pattern of three intense peaks related to the C=O stretch and two C-O stretches. nih.gov Key vibrational modes for aromatic esters and acetates are well-established, allowing for a detailed assignment of the expected bands in the this compound spectrum.

Interactive Table: Characteristic FTIR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | ~3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | ~2980 - 2850 | Medium |

| C=O Stretch | Acetate Group | ~1765 | Strong |

| C=O Stretch | Aromatic Ester (Conjugated) | ~1730 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500, ~1450 | Medium-Weak |

| C-O Stretch | Ester (C-C-O) | ~1310 - 1250 | Strong |

| C-O Stretch | Ester (O-C-C) & Acetate | ~1200 - 1000 | Strong |

| C-H Out-of-Plane Bend | p-Substituted Benzene | ~850 | Strong |

Vapor phase IR spectroscopy is a valuable tool for studying the conformational isomers (conformers) of a molecule, as intermolecular interactions are minimized in the gaseous state. nih.gov For flexible molecules like this compound, rotation around single bonds, such as the C-O bonds of the ester and acetate groups, can lead to the coexistence of multiple conformers at equilibrium. nih.gov

Studies on similar flexible esters, such as ethyl alpha-haloacetates, have demonstrated that different conformers (e.g., cis and gauche) can be identified by distinct shifts in vibrational frequencies, particularly in the carbonyl stretching region. nih.gov The relative intensities of these bands can be used to determine the equilibrium distribution of the conformers and to calculate the enthalpy differences between them. nih.gov

While a vapor phase IR spectrum for this compound is noted in databases like PubChem, detailed conformational analyses based on this data are not extensively reported in the literature. nih.gov Such a study would provide insight into the preferred rotational orientations of the ethoxycarbonyl and acetoxy groups relative to the benzene ring in the isolated state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is dominated by the electronic transitions of its primary chromophore: the substituted benzene ring. askfilo.com

The benzene ring itself exhibits characteristic π → π* transitions. Substitution on the ring, as in the case of this compound with an ester group and an acetoxy group, modifies the energy levels of the molecular orbitals. These substituents act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted benzene. The carbonyl groups of the ester and acetate functionalities also contain non-bonding (n) electrons, making n → π* transitions possible, although these are typically much weaker than π → π* transitions. askfilo.com

The key chromophores in this compound are the acetoxy-substituted benzene ring and the conjugated ester system. The interaction between the π-system of the benzene ring and the carbonyl groups leads to characteristic absorption bands. For comparison, ethyl benzoate (B1203000) shows absorption maxima around 228 nm and 273 nm. It is expected that the additional acetoxy group in the para position would further shift these bands. Studies on similar molecules like ethyl p-hydroxybenzoate show significant shifts in their UV spectra depending on the substitution. nist.gov The spectrum of this compound is therefore anticipated to show strong absorptions in the UV region characteristic of these π → π* transitions.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, connectivity, and intermolecular packing.

In the structure of 4-acetoxybenzoic acid, the molecule exhibits a generally planar conformation, with the carboxylic acid and acetoxy groups attached to the benzene ring. The bond lengths and angles are consistent with standard values for sp² hybridized carbons in the aromatic ring and for the ester and carboxylic acid functionalities. The connectivity confirms the para-substitution pattern on the benzene ring. It is reasonable to infer that the ethyl ester derivative would maintain a similar planar core structure, with the ethyl group adopting a stable, extended conformation.

The crystallographic space group and unit cell parameters define the symmetry and dimensions of the repeating unit in a crystal lattice. While these parameters have not been published for this compound, the data for its precursor, 4-acetoxybenzoic acid, can serve as an illustrative example of the type of information obtained from such an analysis.

A study on 4-acetoxybenzoic acid revealed that it crystallizes in the triclinic system with the space group P-1. askfilo.com The unit cell parameters were determined with high precision. This information is crucial for understanding the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking. For comparison, the crystallographic data for a different but related aromatic ester, ethyl p-azoxybenzoate, show it crystallizes in the triclinic Pī space group. longwood.edulongwood.edu

Interactive Table: Crystallographic Data for 4-Acetoxybenzoic Acid (A Related Compound)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3400 |

| b (Å) | 8.0819 |

| c (Å) | 15.6548 |

| α (°) | 85.754 |

| β (°) | 84.268 |

| γ (°) | 70.023 |

| Volume (ų) | 867.63 |

| Z (Molecules per unit cell) | 4 |

Note: This data is for the related compound 4-acetoxybenzoic acid and is presented for illustrative purposes due to the unavailability of data for this compound. askfilo.com

Analysis of Molecular Conformation and Intermolecular Packing in the Solid State

Detailed analysis of the molecular conformation and intermolecular packing of this compound in the solid state necessitates single-crystal X-ray diffraction data. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern how the molecules are arranged in the crystal lattice.

Unfortunately, no publicly available crystal structure determination for this compound could be located. While studies on structurally related compounds exist, such as for ethyl 4-[(4-methylbenzyl)oxy]benzoate, these cannot be used to accurately describe the specific conformational and packing characteristics of this compound. The subtle interplay of electronic and steric effects arising from the acetoxy group in place of a larger substituent would lead to distinct and unpredictable differences in the solid-state arrangement. Without experimental crystallographic data, any discussion on the molecular conformation and intermolecular packing of this compound would be purely speculative.

X-ray Powder Diffraction (XRPD) for Polymorphic Characterization

X-ray powder diffraction is a fundamental technique for the characterization of crystalline solids and is particularly important in the study of polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph exhibits a unique XRPD pattern, which serves as a fingerprint for that specific crystalline phase. The analysis of XRPD data is critical for identifying different polymorphic forms, assessing phase purity, and monitoring phase transitions.

A comprehensive search for XRPD data for this compound did not yield any experimental patterns or studies on its potential polymorphism. The absence of this information means that it is not currently possible to characterize its crystalline form(s) using this technique. Without reference XRPD patterns, it is also impossible to determine if different crystallization conditions could lead to the formation of different polymorphs, which can have significant impacts on the physical and chemical properties of a compound.

Computational Chemistry and Theoretical Investigations of Ethyl P Acetoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods, such as the popular B3LYP functional, are employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. cnr.it For Ethyl p-acetoxybenzoate, this involves optimizing all bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Representative Values) Note: The following values are representative and based on DFT calculations of similar benzoate (B1203000) esters. Specific experimental or calculated values for this compound may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (ester) | ~1.21 Å |

| C=O (acetate) | ~1.20 Å | |

| C-O (ester) | ~1.35 Å | |

| C-O (acetate) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | O=C-O (ester) | ~124° |

| C-O-C (ether link) | ~118° | |

| C-C-C (aromatic) | ~120° |

Systematic analysis of high-resolution protein structures has shown that backbone covalent geometry varies as a function of backbone torsion angles, highlighting the importance of conformation-dependent analysis. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical quantum chemical parameter. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap is indicative of a more reactive molecule that is more easily polarized. nih.gov This gap is instrumental in understanding electron-transfer properties, which are crucial in fields from materials science to drug design. nih.gov For related benzoate derivatives, DFT calculations at the B3LYP level have been successfully used to determine these properties. researchgate.netresearchgate.net While the precise HOMO-LUMO gap for this compound requires specific calculation, analysis of its components suggests the HOMO would likely be localized on the electron-rich phenyl ring and acetate (B1210297) oxygen, while the LUMO would be centered on the electron-withdrawing carbonyl groups and the ring.

Table 2: Significance of Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the electrophilic power of a molecule. |

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. faccts.de By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. scholarsresearchlibrary.com These theoretical frequencies often show excellent correlation with experimental data, although they are systematically overestimated due to the harmonic approximation and basis set limitations. plos.org This discrepancy is typically corrected by applying a scaling factor. uci.edu

For this compound, DFT would predict characteristic vibrational modes. These assignments, based on studies of similar molecules, help in the definitive interpretation of experimental FT-IR and Raman spectra. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on DFT studies of related ester compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethyl & Methyl Groups | 2980 - 2850 |

| C=O Stretch (Ester) | Benzoate Carbonyl | ~1720 |

| C=O Stretch (Acetate) | Acetoxy Carbonyl | ~1765 |

| C-C Aromatic Stretch | Phenyl Ring | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Ester Linkage | 1280 - 1250 |

| C-O-C Symmetric Stretch | Ester Linkage | 1120 - 1100 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations typically model a molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. plos.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. nih.govnih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would reveal key information about its solution-phase behavior. Such a study would involve placing one or more solute molecules in a box of solvent molecules and simulating their interactions over nanoseconds or longer. Key insights would include:

Solvation Structure: Analysis of radial distribution functions would show how solvent molecules arrange themselves around the solute, identifying specific hydrogen bonds or other interactions between the solvent and the ester or carbonyl groups of this compound.

Conformational Dynamics: MD tracks the changes in dihedral angles over time, showing the flexibility of the molecule in solution and the preferred conformations it adopts.

Transport Properties: Simulations can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

Aggregation Behavior: In simulations with multiple solute molecules, the tendency of this compound to self-aggregate can be studied, driven by forces such as π–π stacking between the phenyl rings.

These simulations provide an atomistic-level understanding of intermolecular interactions that govern the macroscopic properties of the solution. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govsapub.org The analysis is based on partitioning the crystal's electron density into molecular fragments. The resulting Hirshfeld surface for a molecule provides a unique picture of its environment within the crystal.

The surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii as red spots, indicating regions of significant interaction like hydrogen bonds. nih.gov A two-dimensional "fingerprint plot" is then generated, which summarizes all the interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). iucr.org

H···H contacts: Typically the most abundant interaction, appearing as a large, diffuse region in the center of the fingerprint plot. sapub.org

O···H/H···O contacts: Appearing as distinct "wings" or sharp spikes on the plot, these represent C-H···O hydrogen bonds, which are crucial for stabilizing the crystal structure.

C···H/H···C contacts: These represent weaker van der Waals interactions.

C···C contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. sapub.org

This analysis provides a detailed fingerprint of the crystal packing forces, which is essential for understanding polymorphism and other solid-state properties.

In Silico Modeling for Predictive Chemistry and Property Correlation

In silico modeling encompasses a broad range of computational methods used to predict physicochemical and pharmacokinetic properties of molecules. These predictions are vital in fields like drug discovery for filtering and prioritizing candidate compounds. japsonline.commdpi.com For this compound, several key properties can be calculated from its 2D structure alone.

One of the most important parameters is the molecular polar surface area (TPSA) , which is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a strong predictor of a drug's ability to permeate cell membranes and is correlated with oral bioavailability. japsonline.com The computed TPSA for this compound is 52.6 Ų. nih.gov This value falls well within the range considered favorable for good membrane permeability.

Other computed properties provide further insight into the molecule's potential behavior in a biological context.

Table 4: In Silico Computed Properties for this compound

| Property | Value | Significance |

| Molecular Formula | C₁₁H₁₂O₄ | Defines the elemental composition. nih.gov |

| Molecular Weight | 208.21 g/mol | Influences diffusion and transport across membranes. nih.gov |

| XLogP3 | 1.6 | A measure of lipophilicity (oil/water partition coefficient); affects solubility and permeability. nih.gov |

| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds. nih.gov |

| Hydrogen Bond Acceptors | 4 | Number of N or O atoms (the four oxygens). nih.gov |

| Rotatable Bond Count | 5 | A measure of molecular flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Correlates with drug transport properties and bioavailability. nih.gov |

| Complexity | 229 | A measure of the intricacy of the molecular structure. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, an intermediate is a molecular stepping stone, a compound that is formed in one reaction and then consumed in the next on the path to a more complex target. Ethyl p-acetoxybenzoate is well-suited for this role due to its inherent functionalities. The synthesis of the compound itself is a straightforward esterification of 4-acetoxybenzoic acid. orgsyn.org Once formed, the two ester groups can be manipulated selectively under different reaction conditions.

The ethyl ester group can be hydrolyzed or transesterified, while the acetoxy group serves as a protected form of a phenol (B47542). This phenolic hydroxyl group can be unmasked when needed, allowing for subsequent reactions like etherification or further esterification. This strategic protection and deprotection are fundamental in multi-step total synthesis, where preventing unwanted side reactions at one part of a molecule is crucial while another part is being modified.

Research indicates the use of ethyl 4-(acetoxy)benzoate as a reagent or intermediate in the synthesis of complex structures such as novel 1,4-dihydroxyadamantanes. rsc.org Furthermore, related structures underscore the importance of this molecular scaffold. For instance, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, another aromatic ethyl ester, is a critical intermediate in the synthesis of various N-substituted and heterocyclic compounds with potential biological activity. nih.gov The reactivity profile of this compound, therefore, makes it a valuable precursor for creating more elaborate molecules in academic and industrial research. lookchem.com

Integration into Polymer Chemistry for Novel Material Development

The bifunctional nature of this compound's core structure (after de-acetylation to reveal the phenol) makes it a prime candidate for integration into polymers. In polymer science, monomers with two reactive groups can be linked together in long chains through polycondensation reactions. After hydrolysis of the acetyl group to yield Ethyl p-hydroxybenzoate, the molecule possesses a hydroxyl group and an ethyl ester group, which can participate in polymerization.

This structure is particularly significant in the synthesis of liquid crystalline polymers (LCPs). Research on the mechanisms of LCP formation has utilized related compounds, such as ethyl 4-(4′-hydroxybenzoyloxy)benzoate, to understand the complex polycondensation processes. researchgate.net Patents for methods of producing liquid crystal polyesters list similar molecules, like phenyl 4-acetoxybenzoate, as essential raw materials. google.com These polymers are known for their high strength, thermal stability, and chemical resistance. The rigid, rod-like nature of the p-substituted benzene (B151609) ring is fundamental to inducing the liquid crystalline phases that give these materials their remarkable properties. Studies on the thermolysis of p-acetoxybenzoate model compounds have been instrumental in understanding potential side reactions that can occur during the high-temperature synthesis of these advanced polyesters. researchgate.net

Contributions to Fundamental Materials Science Research (e.g., in liquid crystalline systems through related esters)

The contribution of this compound and its related esters to materials science is most pronounced in the field of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular structure of the constituent compounds is key to this behavior, and the para-substituted aromatic ester motif is a classic example of a mesogen—the part of a molecule that induces the liquid crystalline phase.

Esters of p-hydroxybenzoic acid are foundational components in many thermotropic liquid crystalline copolyesters. researchgate.netgoogle.com The rigid, linear geometry of these molecules allows them to align in an ordered fashion upon melting, creating the anisotropic liquid crystal phase, before becoming a fully isotropic liquid at higher temperatures. The specific properties of these materials, such as the temperature range over which the liquid crystal phase is stable, can be finely tuned by modifying the chemical structure of the monomers. The PubChem database notes that "liquid crystalline phase" is a known property associated with this compound, as documented in the SpringerMaterials database. nih.gov Research into these systems is fundamental to creating new displays, sensors, and other advanced optical components.

Table 1: Research Findings on Related p-Hydroxybenzoic Acid (HBA) Esters in Liquid Crystalline Polymers

| Research Focus | Key Findings | Reference |

| LCP Synthesis Mechanism | Model reactions with compounds like ethyl 4-(4'-hydroxybenzoyloxy)benzoate reveal complex mechanisms, including phenolysis and potential side reactions at high temperatures. | researchgate.net |

| LCP Raw Materials | Phenyl 4-acetoxybenzoate is cited as a raw material in patents for producing high-performance liquid crystal polyesters. | google.com |

| Thermolysis Studies | The study of model compounds like p-acetoxybenzoate helps in understanding the formation of colored oligomers during LCP synthesis, which can affect material properties. | researchgate.net |

| Material Properties | The incorporation of p-hydroxybenzoic acid units into copolyesters creates materials with high thermal stability and mechanical strength, characteristic of LCPs. | researchgate.net |

Exploration as Building Blocks for Specialty Chemicals (e.g., dyes, fragrances) in Academic Research

The structural features of this compound make it an interesting building block for academic research into new specialty chemicals. The aromatic ring is a common chromophore (the part of a molecule responsible for its color), and by adding or modifying substituent groups, its interaction with light can be altered, forming the basis of new dyes. The related compound, methyl 4-acetoxybenzoate, is noted for its potential use in preparing dyes and optical materials. lookchem.com

In the field of fragrance chemistry, the molecular structure and the presence of ester groups are key determinants of a compound's scent. While research on this compound itself is not widely published, its isomer, ethyl 2-acetoxybenzoate, is known for its pleasant, fruity odor and is used in perfumes and cosmetic formulations. solubilityofthings.com Simple esters like ethyl benzoate (B1203000) are also common fragrance components. rsc.org This suggests that this compound could be explored in academic settings as a precursor to new fragrance compounds, where subtle changes in the isomeric position of substituents can lead to significant differences in scent profiles. Its versatile chemical structure makes it a candidate for research and development in fragrances and additives. lookchem.com

Exploration of Biological Interactions and Pharmacological Lead Generation Non Clinical Focus

In Vitro Studies of Potential Biological Activities of Acetoxybenzoate Esters

Acetoxybenzoate esters, including ethyl p-acetoxybenzoate, are a subject of research interest for their potential biological activities. While direct in vitro studies on this compound are not extensively detailed in the provided results, research on related acetoxybenzoate esters provides valuable insights into their potential pharmacological applications.

A notable area of investigation is the antisickling activity of aspirin (B1665792) derivatives. nih.govpnas.org For instance, acetonyl esters of hydroxybenzoic acids, such as acetonyl p-acetoxybenzoate, have been synthesized and proposed as potential antisickling agents. psnnjp.org The rationale behind this is that esterification of hydroxybenzoic acids could enhance their lipid solubility, facilitating penetration of the erythrocyte membrane. psnnjp.org Once inside the cell, these activated esters are capable of both alkylation and acylation, which could modify hemoglobin S (HbS) and inhibit or reverse the sickling process. psnnjp.org Specifically, acylation of the N-terminal of HbS is expected to be a key mechanism. psnnjp.org

Another potent acylating agent, acetyl-3,5-dibromosalicylic acid (dibromoaspirin), has demonstrated the ability to acetylate intracellular hemoglobin in vitro. nih.govpnas.org This modification leads to an increase in the oxygen affinity of both normal and sickle erythrocytes and directly inhibits sickling. nih.govpnas.org This effect is associated with an increased minimum gelling concentration of deoxyhemoglobin S. nih.govpnas.org These findings with related aspirin derivatives suggest that acetoxybenzoate esters, in general, warrant further investigation as potential antisickling agents. nih.govpnas.org

Beyond antisickling activity, other biological effects have been explored for derivatives of benzenepropanoic acid, a class of compounds related to acetoxybenzoates. These include antimicrobial properties against both Gram-positive and Gram-negative bacteria and cytotoxic effects against certain cancer cell lines.

Mechanistic Studies of Molecular Interactions

The biological activity of acetoxybenzoate esters is intrinsically linked to their molecular interactions, particularly their potential for alkylation and acylation. psnnjp.org Acetonyl esters of hydroxybenzoic acids, including acetonyl p-acetoxybenzoate, are considered "activated esters," signifying their enhanced reactivity. psnnjp.org This activation makes them capable of both alkylating and acylating biological macromolecules. psnnjp.org

The acylation potential is a key feature inherited from their parent compound, aspirin (acetylsalicylic acid). Aspirin and its derivatives are known to act as acylating agents, transferring their acetyl group to various biological targets. nih.govpnas.org In the context of antisickling activity, the proposed mechanism involves the acylation of amino groups on the hemoglobin S protein. psnnjp.org This modification is thought to interfere with the aggregation of deoxyhemoglobin S, which is the primary pathological event in sickle cell disease. pnas.org Specifically, the acylation of the amino-terminal valine residues of the β-chains of hemoglobin may modulate the sickling process. psnnjp.org

The alkylation potential of these esters provides another avenue for molecular interaction. psnnjp.org While the specific mechanisms of alkylation by acetonyl p-acetoxybenzoate are not detailed, this capability suggests that these compounds could form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to a range of biological effects.

The hydrolysis of the ester group is another important aspect of their mechanism of action. For instance, methyl 2-acetoxybenzoate can be hydrolyzed, either chemically or enzymatically, to form methyl 2-hydroxybenzoate. medchemexpress.com Similarly, the acetyloxy group in other acetoxybenzoate derivatives can be hydrolyzed to release acetic acid, which can then participate in various biochemical pathways. The diethylamino group in a compound like 2-(diethylamino)ethyl 2-acetoxybenzoate can interact with specific molecular targets, while the hydrolysis of the acetyloxy group releases active metabolites that can modulate biochemical pathways. evitachem.com

Rational Design and Synthesis of Hybrid Compounds for Pharmacological Research

The concept of creating hybrid molecules, which combine two or more pharmacologically active scaffolds, has emerged as a promising strategy in drug discovery. nih.gov This approach has been applied to derivatives of acetylsalicylic acid (ASA), leading to the rational design and synthesis of novel hybrid compounds with potential therapeutic applications.

One notable example is the synthesis of hybrids combining 5-fluorouracil (B62378) (5-FU), a well-known anticancer agent, with ASA. mdpi.com The rationale for creating these 5-FU/ASA hybrids is to leverage the anticancer potential of both molecules and potentially develop new therapeutic options for conditions like colorectal cancer. nih.govmdpi.com The synthesis of these hybrids has been achieved using click chemistry, a highly efficient and reliable method for joining molecular building blocks. mdpi.com The process typically involves the esterification of ASA with a linker containing a terminal azide (B81097) group, which is then reacted with a 5-FU derivative containing a terminal alkyne. mdpi.com

Similarly, hybrid compounds of ASA and genistein, a natural isoflavone (B191592) with potential chemopreventive properties, have been designed and synthesized. japsonline.com These hybrids were evaluated for their cytotoxic effects against human colon adenocarcinoma cells. japsonline.com The synthesis of these hybrids also utilized click chemistry, linking ASA-alkylazides with a propargyl-genistein derivative. japsonline.com

The design of these hybrid compounds often involves varying the length and nature of the linker connecting the two pharmacophores to optimize their biological activity and pharmacokinetic properties. mdpi.comjapsonline.com For instance, in the 5-FU/ASA hybrids, different lengths of ω-dibromoalkanes were used to create a series of compounds with varying spacer lengths. mdpi.com

Below is a table summarizing the synthesis of 5-FU-ASA hybrids:

| Step | Reactants | Product |

| 1 | ASA and 1,ω-dibromoalkanes | ASA-bromoalkyls |

| 2 | ASA-bromoalkyls and sodium azide | ASA-alkylazides |

| 3 | 5-FU and propargyl bromide | 5-FU-alkyne |

| 4 | ASA-alkylazides and 5-FU-alkyne (Click Chemistry) | 5-FU-ASA hybrids |

Table based on the general synthesis scheme described in the literature. mdpi.com

Computational Screening and Molecular Docking for Receptor Binding Elucidation

Computational methods, such as molecular docking and virtual screening, are powerful tools in modern drug discovery for predicting and understanding the interactions between small molecules and their biological targets. nih.govtandfonline.com These in silico techniques have been applied to investigate the potential binding of acetoxybenzoate derivatives and related compounds to various receptors.

Molecular docking studies have been employed to elucidate the binding modes of hybrid compounds. For example, in the study of ASA/genistein hybrids, multitarget docking was performed against several proteins associated with colorectal cancer, including Polo-like kinase 1, B-cell lymphoma 2 (Bcl-2), and cyclooxygenase-2 (COX-2). japsonline.com The results suggested that the active hybrids might exert their cytotoxic effects through synergistic inhibition of these targets, with predicted binding affinities in the range of -9.3 to -10.1 kcal/mol. japsonline.com

In another study, a derivative of (4-methoxy-7-propionyl-3a,4,7a-tetrahydro-1H-inden-3-yl) methyl 2-acetoxybenzoate, was designed with the aid of virtual screening and subsequently synthesized. tandfonline.com Molecular docking analysis of this compound with COX-1 and COX-2 revealed a higher binding affinity for COX-1 but the lowest estimated free energy of binding with COX-2, suggesting potential selectivity. tandfonline.com

Pharmacophore modeling is another computational approach used to identify novel inhibitors. This method was used to develop models for soluble epoxide hydrolase (sEH) inhibitors, which were then used to screen a chemical database. uibk.ac.at This led to the identification of several potent inhibitors of sEH, a target for anti-inflammatory drugs. uibk.ac.at

The general workflow for these computational studies often involves:

Ligand Preparation: Building the 3D structures of the compounds of interest. nih.gov

Protein Preparation: Obtaining and preparing the 3D structure of the target protein, often from the Protein Data Bank (PDB). This includes adding hydrogen atoms and optimizing the structure. nih.gov

Active Site Prediction: Identifying the binding pocket on the protein. nih.gov

Molecular Docking: Simulating the binding of the ligand to the protein's active site and calculating a docking score or binding energy, which indicates the strength of the interaction. nih.govtandfonline.com

These computational approaches provide valuable insights into the potential mechanisms of action of compounds like this compound and its derivatives, guiding further experimental studies and the rational design of new therapeutic agents. japsonline.comtandfonline.com

Future Research Directions and Emerging Paradigms in Ethyl P Acetoxybenzoate Studies

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact through energy-efficient processes and the use of renewable resources. researchgate.net Future research on Ethyl p-acetoxybenzoate is expected to focus on several key green chemistry strategies.

One promising direction is the adoption of multicomponent reactions (MCRs), which enhance efficiency by combining multiple reactants in a single step, thereby minimizing purification processes and waste. researchgate.netresearchgate.net Another avenue involves replacing traditional volatile organic solvents with greener alternatives. Deep eutectic systems (DES), for instance, have shown potential as both catalysts and solvents in esterification reactions, such as the synthesis of ethyl levulinate, and could be adapted for this compound production. mdpi.com

Furthermore, the concept of valorizing industrial byproducts presents a sustainable route. Research into producing ethyl oleate (B1233923) from high oleic acid waste highlights a model for converting waste streams into valuable chemicals, a strategy that could be explored for precursors of this compound. ucp.pt The use of heterogeneous catalysts is also a key aspect of green synthesis, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. google.com Visible-light-induced synthesis, which can proceed without traditional catalysts and at room temperature, offers another sustainable alternative to classical condensation reactions. acs.org

Table 1: Green Chemistry Strategies for this compound Synthesis

| Strategy | Description | Potential Benefit |

|---|---|---|

| Heterogeneous Catalysis | Using solid catalysts (e.g., sulfonic resins) that are easily separated and recycled. google.com | Reduced waste, catalyst reusability, simplified purification. |

| Alternative Solvents | Employing benign solvent systems like deep eutectic solvents (DES) or water. mdpi.comresearchgate.net | Reduced toxicity and environmental impact, potential for improved reaction rates. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single, one-pot reaction to build complex molecules. researchgate.netresearchgate.net | Increased atom economy, reduced reaction steps, minimized waste. |

| Waste Valorization | Using industrial byproducts as starting materials. ucp.pt | Supports a circular economy, reduces reliance on virgin feedstocks. |

| Photocatalysis | Utilizing visible light to drive reactions, often under mild conditions. acs.org | Energy efficiency, reduced need for harsh reagents, operational simplicity. |

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advancements in catalysis are crucial for improving the synthesis of this compound, aiming for higher yields, better selectivity, and milder reaction conditions. Research is moving beyond traditional acid or base catalysis towards more sophisticated systems.

Novel transition-metal catalysts, particularly those based on palladium and nickel, are being investigated for their efficiency in cross-coupling and carbonylation reactions, which could be adapted for novel synthetic routes to this compound and its derivatives. lookchem.comuwa.edu.au For example, a Pd(OAc)2/pyridine system has been described for related ester compounds. lookchem.com Beyond metals, organocatalysts and ionic liquids are emerging as powerful tools. researchgate.net Calixarene-based ionic liquids, for instance, have been used as efficient catalysts for multicomponent reactions in water, offering a green and effective catalytic approach. researchgate.net

Photocatalysis using heterogeneous semiconductors like carbon nitrides or titanium dioxide also represents a frontier in catalyst development. fu-berlin.de These systems can harness light energy to drive chemical transformations, potentially enabling new reaction pathways with high selectivity under ambient conditions. fu-berlin.de

Table 2: Emerging Catalytic Systems for Ester Synthesis

| Catalyst Type | Example | Potential Application for this compound |

|---|---|---|

| Transition Metal | Pd(OAc)₂/Pyridine lookchem.com, NiCl₂-based complexes uwa.edu.au | Efficient and selective C-O bond formation, cross-coupling reactions. |

| Ionic Liquids | Calixarene-based ionic liquids researchgate.net | Green catalysis for multicomponent reactions, enhanced reaction rates in aqueous media. |

| Semiconductor Photocatalysts | Carbon Nitrides, TiO₂ fu-berlin.de | Light-driven synthesis under mild conditions, novel reaction pathways. |

| Iridium Complexes | [Ir(COD)Cl]₂ rsc.org | Catalysis of specific bond formations like O-H insertion, creating functionalized derivatives. |

| Deep Eutectic Solvents | Choline chloride:p-toluenesulfonic acid mdpi.com | Dual role as a green solvent and catalyst for esterification. |

Application of High-Throughput Experimentation and Machine Learning in Reaction Discovery and Optimization

The integration of high-throughput experimentation (HTE) and machine learning (ML) is set to revolutionize chemical synthesis. chemrxiv.orgyoutube.com This paradigm allows for the rapid screening of a vast number of reaction conditions in parallel, generating large, high-quality datasets. youtube.com

For this compound, an HTE workflow could be employed to quickly optimize synthesis parameters such as catalyst, solvent, temperature, and reactant ratios. youtube.comyoutube.com By running hundreds of miniaturized reactions simultaneously, researchers can efficiently identify the optimal conditions for yield and purity with minimal reagent consumption. youtube.com

These large datasets are ideal for training machine learning algorithms. nih.gov An ML model can analyze the complex relationships between reaction parameters and outcomes to predict the results of new, untested conditions. youtube.com This predictive power accelerates the optimization process and can even help in the discovery of entirely new reactions or catalyst systems. youtube.comresearchgate.net The iterative cycle of ML-driven design, HTE-based synthesis, and data analysis creates a powerful engine for innovation in the synthesis of this compound and its derivatives. nih.gov

Expansion of Structural Diversity for Targeted Material and Biological Applications

This compound serves as a valuable scaffold for creating a wide range of more complex molecules with specific functions. Future research will increasingly focus on the strategic modification of its structure to develop new materials and biologically active compounds.

One key area is in medicinal chemistry. The acetoxybenzoate core is present in aspirin (B1665792), and modifying this structure is a proven strategy for developing new therapeutics. For example, derivatives have been synthesized to create platinum complexes with cytotoxic activity against cancer cells or to act as inhibitors of cyclooxygenase (COX) enzymes. mdpi.comacs.org Another approach involves creating prodrugs by modifying the ester group to improve the bioavailability of pharmacologically active agents. acs.org Hybrid molecules, where the acetoxybenzoate moiety is linked to other bioactive compounds like genistein, have also been synthesized to create novel agents with potential cytotoxic effects. japsonline.com

In materials science, this compound can be a precursor to functional monomers. For instance, it can be converted into intermediates like 3-acetyl-4-hydroxybenzoic acid, which are then used to construct complex structures such as metal-organic frameworks (MOFs) with potential applications in catalysis or drug delivery. mdpi.com

Table 3: Examples of Structural Diversification of the Acetoxybenzoate Scaffold

| Modification Strategy | Resulting Compound Type | Targeted Application | Reference |

|---|---|---|---|

| Aromatic Ring Substitution | Substituted ASA-Platinum complexes | Anticancer agents | mdpi.com |

| Linkage to other Molecules | ASA-genistein hybrids | Cytotoxic agents | japsonline.com |

| Conversion to Intermediate | Flavone-dicarboxylic acid | Precursor for Metal-Organic Frameworks (MOFs) | mdpi.com |

| Ester Group Modification | 2-(fluorosulfonyl)ethyl 2-acetoxybenzoate | Chemical biology probes | nih.gov |

| Ester Prodrug Synthesis | Pivaloyloxymethyl (POM) esters | Enhanced drug bioavailability | acs.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The most significant breakthroughs involving this compound are likely to emerge from research that spans multiple scientific disciplines. The collaboration between synthetic chemists, materials scientists, biologists, and computational scientists is essential for translating fundamental chemical knowledge into practical applications.

A prime example of such interdisciplinary work is the development of functional materials from this compound derivatives. This process begins with synthetic chemistry to create a specific molecule, moves into materials science to incorporate it into a larger structure like a metal-organic framework (MOF), and finishes with biology or medicine to test its functional properties, such as anti-tumor activity. mdpi.com

Similarly, the design of new enzyme inhibitors based on the acetoxybenzoate structure requires a combination of organic synthesis, computational modeling for docking studies, and biochemical assays to determine efficacy and selectivity. acs.org The development of biocomposites, where enzymes are encapsulated within materials derived from such chemical precursors, also represents a highly interdisciplinary field, merging materials science with biochemistry and engineering, often guided by computational tools like machine learning. nih.gov This synergistic approach is critical for tackling complex challenges and unlocking the full potential of this compound in advanced applications.

Q & A

What are the established synthesis protocols for Ethyl p-acetoxybenzoate, and how can reaction conditions be systematically optimized?

Basic Research Focus

Synthesis optimization requires evaluating solvent polarity, catalyst efficiency (e.g., acid/base catalysts), and temperature gradients. A fractional factorial design can isolate critical variables impacting yield. For purity analysis, combine HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm esterification and acetoxy group integrity .

How can computational models predict the metabolic pathways and environmental persistence of this compound?

Advanced Research Focus

Leverage in silico tools like QSAR (Quantitative Structure-Activity Relationship) and molecular docking simulations using databases such as PISTACHIO or REAXYS to predict hydrolysis rates and cytochrome P450 interactions. Validate predictions with in vitro microsomal assays (e.g., liver S9 fractions) and LC-MS/MS metabolite profiling .

What analytical techniques are most robust for quantifying this compound in complex matrices (e.g., biological fluids or environmental samples)?

Basic Research Focus

Use SPE (solid-phase extraction) for sample cleanup, followed by GC-MS (gas chromatography-mass spectrometry) with derivatization for volatile byproducts. For non-volatile degradation products, employ UPLC-QTOF (ultra-performance liquid chromatography-quadrupole time-of-flight) with isotopic labeling to distinguish target analytes from co-eluting contaminants .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Focus

Conduct a systematic review using PRISMA guidelines to assess methodological heterogeneity. Apply meta-regression to identify variables like cell line specificity (e.g., HEK293 vs. HepG2) or exposure duration that skew outcomes. Replicate conflicting studies under controlled conditions, standardizing endpoints (e.g., IC₅₀ calculations) .

What experimental designs are optimal for assessing the hydrolytic stability of this compound under varying pH and temperature conditions?

Basic Research Focus

Design a kinetic study using buffered solutions (pH 2–10) and accelerated stability testing (40–80°C). Monitor degradation via UV-Vis spectroscopy at 275 nm (characteristic absorbance of benzoate derivatives). Apply the Arrhenius equation to extrapolate shelf-life under ambient conditions .

How can mechanistic studies elucidate the role of this compound in modulating enzymatic activity?

Advanced Research Focus